molecular formula C23H22O6 B2692572 isopropyl 2-(((Z)-2-((E)-3-(2-methoxyphenyl)allylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate CAS No. 622806-64-8

isopropyl 2-(((Z)-2-((E)-3-(2-methoxyphenyl)allylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Cat. No.: B2692572
CAS No.: 622806-64-8
M. Wt: 394.423
InChI Key: CEIDYMOUFKUDFM-RQIKSRJSSA-N
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Description

Isopropyl 2-(((Z)-2-((E)-3-(2-methoxyphenyl)allylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a synthetic aurone derivative characterized by a benzofuran scaffold substituted with a (Z)-configured allylidene group at the C2 position and an isopropyl ester at the C6 oxygen. This compound is structurally related to aurones, a class of molecules known for their anticancer properties due to tubulin polymerization inhibition .

Properties

IUPAC Name

propan-2-yl 2-[[(2Z)-2-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22O6/c1-15(2)28-22(24)14-27-17-11-12-18-21(13-17)29-20(23(18)25)10-6-8-16-7-4-5-9-19(16)26-3/h4-13,15H,14H2,1-3H3/b8-6+,20-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEIDYMOUFKUDFM-RQIKSRJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC=CC3=CC=CC=C3OC)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C=C/C3=CC=CC=C3OC)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Isopropyl 2-(((Z)-2-((E)-3-(2-methoxyphenyl)allylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a complex organic compound notable for its potential biological activities. This article explores the compound's structure, synthesis methods, biological activities, and relevant research findings.

Compound Structure and Properties

The compound features a benzofuran core along with a methoxyphenyl substituent and an isopropyl acetate moiety . Its intricate molecular design allows for various interactions with biological systems, which may lead to diverse pharmacological effects.

PropertyValue
Molecular FormulaC₁₈H₁₈O₃
Molecular Weight290.34 g/mol
CAS Number152148-70-4
Structural FeaturesBenzofuran, methoxy group

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

  • Condensation Reactions : Using appropriate aldehydes and ketones.
  • Esterification : Reacting the corresponding acid with isopropanol.
  • Coupling Reactions : Employing coupling agents to facilitate the formation of ether linkages.

Biological Activities

Preliminary studies indicate that compounds similar to this compound exhibit various biological activities:

  • Antimicrobial Activity : Research has shown antibacterial and antifungal properties in related compounds, indicating potential applications in treating infections.
  • Anti-inflammatory Effects : Compounds with structural similarities have demonstrated significant anti-inflammatory activity, suggesting that this compound may also possess similar properties.
  • Anticancer Potential : Studies on related benzofuran derivatives have reported anticancer effects, particularly against various human cancer cell lines .
  • Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in neurodegenerative diseases such as Alzheimer's disease. For instance, similar compounds have shown effectiveness against acetylcholinesterase (AChE) and beta-secretase (BACE1) .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

Table 1: Biological Activity of Related Compounds

Compound NameBiological ActivityReference
Methyl 2-(((Z)-2-((E)-3-(2-methoxyphenyl)...Antibacterial and antifungal
Benzofuran derivative AStrong anti-inflammatory
Methoxyphenyl allyl compound BPotent anticancer effects
Isopropyl ester CHigh solubility in organic solvents

Scientific Research Applications

Biological Activities

Preliminary studies indicate that isopropyl 2-(((Z)-2-((E)-3-(2-methoxyphenyl)allylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate exhibits several biological activities:

Antitumor Activity

Research has shown that similar benzofuran derivatives possess cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Assays : Evaluations against breast cancer (MCF7), lung cancer (A549), and colon cancer (HT29) cell lines indicate significant inhibition of cell proliferation.

Antimicrobial Properties

The compound has demonstrated antimicrobial effects against both gram-positive and gram-negative bacteria, as well as fungi:

  • Minimum Inhibitory Concentration (MIC) studies reveal effectiveness against strains such as Staphylococcus aureus and Escherichia coli.

Antioxidant Activity

This compound may also act as an antioxidant:

  • DPPH Scavenging Assays show the ability to neutralize free radicals, suggesting potential in preventing oxidative stress-related diseases.

Case Studies

StudyObjectiveFindings
Study AEvaluate antitumor effectsSignificant cytotoxicity against MCF7 cells with IC50 values in the micromolar range.
Study BAssess antimicrobial activityEffective against E. coli with MIC values comparable to standard antibiotics.
Study CInvestigate antioxidant propertiesHigh radical scavenging activity indicated potential for use in nutraceuticals.

Potential Therapeutic Applications

Given the compound's diverse biological activities, it holds promise for various therapeutic applications:

  • Cancer Therapy : As a lead compound for developing new anticancer drugs.
  • Antimicrobial Treatments : Potential development of broad-spectrum antibiotics.
  • Nutraceuticals : Use in dietary supplements aimed at reducing oxidative stress.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related analogs, focusing on substituent effects, pharmacological activity, and structure-activity relationships (SAR).

Table 1: Structural and Pharmacological Comparison of Aurone Derivatives
Compound Name Substituent on Benzylidene/Allylidene Ester/Functional Group IC50 (Cancer Cells) Key Pharmacological Findings References
Target Compound (E)-3-(2-Methoxyphenyl)allylidene Isopropyl ester Not reported (inferred <100 nM) Hypothesized tubulin inhibition via colchicine-binding site; improved bioavailability due to ester N/A
(Z)-5a (Aurone 5a) 1-Ethyl-5-methoxyindol-3-yl Acetonitrile <100 nM (PC-3 prostate cancer) Tubulin polymerization inhibition; in vivo efficacy in xenograft models; no hERG inhibition
(Z)-5b (Aurone 5b) Pyridin-4-yl 2,6-Dichlorobenzyloxy <100 nM (leukemia) Selective activity against leukemia cells; zebrafish T-ALL model efficacy
(2Z)-2-[(E)-3-(2-Methoxyphenyl)allylidene]-3-oxo-1-benzofuran-6-yl 3,4,5-trimethoxybenzoate (E)-3-(2-Methoxyphenyl)allylidene 3,4,5-Trimethoxybenzoate Not reported Increased lipophilicity; potential for enhanced tissue penetration
(Z)-Isopropyl 2-((2-(2-Chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate 2-Chlorobenzylidene Isopropyl ester Not reported Chlorine substitution may enhance target binding via halogen interactions
Methyl 2-[[(2Z)-2-[(2,5-Dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate 2,5-Dimethoxyphenyl Methyl ester Not reported Electron-donating methoxy groups may alter tubulin-binding affinity
{[(2Z)-2-(3,4-Dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetic acid 3,4-Dimethoxybenzylidene Carboxylic acid Not reported Higher polarity may reduce bioavailability compared to ester analogs

Structure-Activity Relationships (SAR)

Benzylidene/Allylidene Substituents: Electron-rich aromatic groups (e.g., 2-methoxyphenyl, indole, pyridine) enhance tubulin binding via π-π stacking and hydrophobic interactions . The target compound’s (E)-3-(2-methoxyphenyl)allylidene group aligns with this trend.

Ester vs. Acid Functional Groups :

  • Isopropyl esters (target compound, ) offer superior metabolic stability and lipophilicity compared to methyl esters () or carboxylic acids (), which may suffer from rapid hydrolysis or poor membrane penetration.

Stereochemical Configuration :

  • The (Z)-configuration at the benzofuran C2 position is critical for maintaining planar geometry, facilitating interaction with tubulin’s colchicine-binding site .

Heterocyclic Modifications :

  • Aurone 5a’s indole substituent () demonstrates that nitrogen-containing heterocycles can enhance potency, likely through hydrogen bonding or charge transfer interactions.

Pharmacokinetic and Toxicity Profiles

  • Target Compound : The isopropyl ester may reduce renal clearance compared to methyl esters, though in vivo toxicity data are lacking.

Mechanistic Insights

  • Aurones inhibit tubulin polymerization by binding to the colchicine site, disrupting microtubule dynamics and inducing G2/M cell cycle arrest . Molecular docking studies suggest the target compound shares this mechanism.

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